2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-methyl-5-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions yield alcohols or carboxylic acids.
- Reduction reactions yield amines.
Scientific Research Applications
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and acetamide groups can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the trifluoromethyl and methyl groups.
N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide: Lacks the chloro group.
2-Chloro-N-(2-methylphenyl)acetamide: Lacks the trifluoromethyl group.
Uniqueness: 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a reactive site for further chemical modifications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-2-3-7(10(12,13)14)4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKBSWLHPPIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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